Cyclopentane; iron

描述

Historical Development and Significance of Iron-Cyclopentadienyl Chemistry

The journey of iron-cyclopentadienyl chemistry is a compelling narrative of accidental discovery, structural novelty, and profound impact on the broader field of chemistry.

The roots of organoiron chemistry can be traced back to 1891 with the discovery of iron pentacarbonyl. nih.gov However, the field experienced a significant surge with the discovery of ferrocene (B1249389) in 1951. nih.govbiomedpharmajournal.org This event is widely considered a pivotal moment that catalyzed the rapid expansion of organometallic chemistry. researchgate.net

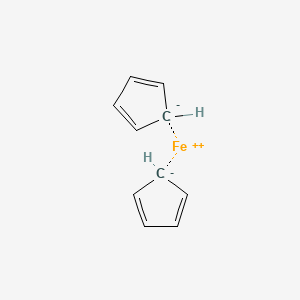

Ferrocene, with the formula Fe(C₅H₅)₂, was discovered serendipitously in 1951. wikipedia.orgmdpi.com T. Kealy and P. L. Pauson first reported the synthesis of this novel organoiron compound, although they initially proposed an incorrect structure with the iron atom bonded to only one carbon atom of each cyclopentadienyl (B1206354) ring. mdpi.comjove.com

The true structure of ferrocene was independently elucidated by several research groups. wikipedia.org The now-famous "sandwich" structure, where the iron atom is positioned between two parallel cyclopentadienyl rings, was a revolutionary concept in chemistry. mdpi.com This structural model, denoted as Fe(η⁵-C₅H₅)₂, was confirmed by techniques such as X-ray crystallography and NMR spectroscopy. wikipedia.org The iron center in ferrocene is in the +2 oxidation state, with each cyclopentadienyl ring carrying a single negative charge, making the complex exceptionally stable. wikipedia.org

The remarkable stability and the novel sandwich structure of ferrocene led to intense theoretical study and the development of new bonding models to explain its properties. wikipedia.org The work on elucidating the structure of ferrocene was so significant that Geoffrey Wilkinson and Ernst Otto Fischer were awarded the Nobel Prize in Chemistry in 1973 for their pioneering work on sandwich compounds. wikipedia.orgmdpi.com

The discovery of ferrocene and the determination of its structure had a transformative effect on organometallic and coordination chemistry. researchgate.netwikipedia.org It introduced the concept of "sandwich compounds," a new class of molecules where a metal atom is bonded to two planar, parallel aromatic rings. mdpi.com This discovery overturned previous understandings of chemical valence, as the iron atom in ferrocene is equally bonded to all ten carbon atoms of the two cyclopentadienyl rings. mdpi.com

The stability and aromatic-like reactivity of ferrocene opened up a vast new area of chemical research. researchgate.netjove.com It was found that ferrocene could undergo reactions typical of aromatic compounds, such as Friedel-Crafts acylation, but at a much faster rate than benzene (B151609). jove.com This reactivity, combined with its unique structural and electronic properties, has made ferrocene and its derivatives valuable in various applications, including catalysis, materials science, and medicinal chemistry. biomedpharmajournal.orgresearchgate.net The ferrocene unit has become a versatile platform for designing new ligands and materials. researchgate.net

Overview of Iron-Cyclopentadienyl Structural Motifs

Iron-cyclopentadienyl complexes exhibit a variety of structural arrangements, primarily categorized by the number of cyclopentadienyl ligands attached to the iron center.

Monocyclopentadienyl iron complexes, often referred to as "half-sandwich" or "piano stool" compounds, feature a single cyclopentadienyl (Cp) ring bonded to an iron atom. researchgate.netwikipedia.org These complexes are typically of the form [Fe(η⁵-Cp')X], where Cp' represents a cyclopentadienyl or substituted cyclopentadienyl ligand and X can be other ligands like halides or carbonyls. researchgate.netmdpi.com

These half-sandwich complexes are often used as reactive intermediates in chemical synthesis due to their thermal lability. researchgate.netmdpi.compreprints.org They serve as valuable transfer reagents for the cyclopentadienyliron(II) moiety. researchgate.netmdpi.com While many of these complexes are generated in situ for immediate use, more stable versions have been synthesized, particularly those with bulky substituents on the cyclopentadienyl ring. researchgate.netmdpi.compreprints.org For instance, complexes with the pentamethylcyclopentadienyl (Cp) ligand, such as [Fe(η⁵-Cp)X₂]⁻, have been isolated and characterized. mdpi.compreprints.org

The reactivity of these complexes is a subject of ongoing research, with studies exploring their use in synthesizing a range of other organometallic compounds, including amido, phenoxo, and alkyl complexes. nih.gov

The most well-known bis(cyclopentadienyl) iron complex is ferrocene, Fe(C₅H₅)₂. wikipedia.orgamericanelements.com In this "sandwich" compound, the iron atom is situated between two parallel cyclopentadienyl rings. wikipedia.orgmdpi.com The bonding involves the π-electron systems of the aromatic cyclopentadienyl anions and the d-orbitals of the iron(II) cation, resulting in a highly stable 18-electron configuration. wikipedia.org

The cyclopentadienyl rings in ferrocene can be readily functionalized, leading to a vast array of ferrocene derivatives. researchgate.netnih.gov These derivatives can have substituents on one or both of the cyclopentadienyl rings. nih.gov The ease of derivatization allows for the fine-tuning of the electronic and steric properties of the molecule, making ferrocene derivatives useful in a wide range of applications. researchgate.net For example, ferrocene-based ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are widely used in catalysis. jove.com

The structural variations of ferrocene derivatives are extensive. The substituents can range from simple alkyl or aryl groups to more complex functional moieties. rsc.org The orientation of these substituents can lead to different isomers, including those with planar chirality, which is a key feature in their application in asymmetric catalysis. researchgate.net

Diiron Bis-Cyclopentadienyl Complexes

Diiron bis-cyclopentadienyl complexes are a notable subclass of organoiron compounds characterized by the presence of two iron atoms and two cyclopentadienyl ligands within a single molecule. These dinuclear complexes often feature additional ligands, most commonly carbonyl (CO) groups, and a direct iron-iron bond. sciencemadness.org The cooperative effect between the two adjacent iron centers enables unique reactivity patterns that are generally not achievable with related mononuclear species. mdpi.commdpi.com

The most prominent and extensively studied member of this class is the cyclopentadienyliron dicarbonyl dimer, with the formula [(η⁵-C₅H₅)Fe(CO)₂]₂. wikipedia.org Often abbreviated as [CpFe(CO)₂]₂ or simply Fp₂, this compound is a dark reddish-purple crystalline solid. wikipedia.org It is soluble in moderately polar organic solvents like chloroform (B151607) and pyridine (B92270) and insoluble in water, toward which it is stable. wikipedia.orgwikidoc.org Fp₂ is relatively stable in air and serves as a convenient and ideal platform for exploring the chemistry of diiron complexes and building a wide array of bridging organometallic architectures. mdpi.comwikipedia.org

Synthesis

The primary method for synthesizing cyclopentadienyliron dicarbonyl dimer ([CpFe(CO)₂]₂) has remained consistent since its first preparation in 1955. wikipedia.org The synthesis involves the reaction of iron pentacarbonyl (Fe(CO)₅) with dicyclopentadiene (B1670491). sciencemadness.orgwikipedia.orgwikidoc.org In this process, the dicyclopentadiene is thermally cracked to produce cyclopentadiene (B3395910), which then reacts with the iron pentacarbonyl, leading to the loss of CO ligands. wikipedia.orgwikidoc.org While the photochemical and thermal routes for this synthesis have subtle differences in their pathways, both involve the formation of a hydride intermediate. wikipedia.org This preparation is a common experiment in academic teaching laboratories. wikipedia.org

Structure and Bonding

The molecular structure of [CpFe(CO)₂]₂ is particularly noteworthy for its fluxionality and isomerism in solution. sciencemadness.org It exists as three interconverting isomers: cis, trans, and an unbridged (or open) form. wikipedia.orgwikidoc.org

Cis and Trans Isomers : In both the cis and trans isomers, the two iron atoms are linked by two bridging carbonyl (μ-CO) ligands and a direct Fe-Fe bond. Each iron atom is also bonded to a terminal CO ligand and a cyclopentadienyl (Cp) ligand. The isomers are distinguished by the relative positioning of the Cp ligands. wikipedia.org Their formulation is [(η⁵-C₅H₅)Fe(CO)(μ-CO)]₂. wikipedia.org

Unbridged Isomer : The open isomer lacks bridging ligands. The iron atoms are held together solely by the Fe-Fe bond, with each iron atom coordinated to two terminal CO ligands and one Cp ligand, formulated as (η⁵-C₅H₅)(OC)₂Fe−Fe(CO)₂(η⁵-C₅H₅). wikipedia.org

In solution at room temperature, these three isomers rapidly interconvert, a phenomenon known as fluxionality. sciencemadness.orgwikidoc.org This process is so fast on the NMR timescale that the ¹H NMR spectrum at 25°C shows only a single, averaged signal for the Cp protons. wikipedia.org Similarly, the ¹³C NMR spectrum displays a single sharp signal for the CO ligands above -10°C. wikipedia.org

The solid-state structures of the cis and trans isomers have been confirmed by X-ray and neutron diffraction studies. wikipedia.orgwikidoc.org The trans isomer features an exactly planar Fe₂C₂ four-membered ring, whereas this ring is folded in the cis isomer with an angle of 164°. wikipedia.org

| Property | Value |

| Chemical Formula | [(η⁵-C₅H₅)Fe(CO)₂]₂ |

| Common Name | Fp₂ dimer, "fip dimer" |

| Appearance | Dark reddish-purple crystalline solid |

| Solubility | Soluble in chloroform, pyridine; less soluble in CCl₄, CS₂; insoluble in water |

| Dipole Moment | 3.1 D (in benzene solution) |

| Isomers in Solution | cis, trans, and unbridged |

| Key Structural Features | Fe-Fe bond, terminal and bridging CO ligands, fluxional behavior |

| Spectroscopic Data | Wavenumber (cm⁻¹) (Approximate) |

| ν(CO) for bridging ligands | ~1780 |

| ν(CO) for terminal ligands | ~1980 |

Table data sourced from references wikipedia.orgwikidoc.org.

Reactivity and Applications

The reactivity of diiron bis-cyclopentadienyl complexes, particularly Fp₂, is diverse and forms the basis for a significant portion of organoiron chemistry. mdpi.commdpi.com

Reductive Cleavage : The Fe-Fe bond in Fp₂ can be cleaved via reduction, for example, with sodium amalgam. This process yields the sodium salt of the cyclopentadienyliron dicarbonyl anion, Na[CpFe(CO)₂], commonly known as NaFp. wikipedia.org The Fp⁻ anion is a powerful Sₙ2 nucleophile, which can react with a wide range of electrophiles. For instance, its reaction with methyl iodide produces the methyl derivative, CpFe(CO)₂CH₃. wikipedia.org

Halogenation : Halogens can also cleave the metal-metal bond to form the corresponding halide complexes, such as CpFe(CO)₂X (where X = Cl, Br, I). sciencemadness.org

Photochemistry : Fp₂ is photochemically active. UV irradiation can induce reactions, such as its reduction by 1-benzyl-1,4-dihydronicotinamide (B15336) dimer. wikipedia.org

Synthesis of Bridged Complexes : Fp₂ is a key starting material for synthesizing more complex dinuclear structures. mdpi.commdpi.com For example, it can be converted into cationic diiron complexes with bridging aminocarbyne ligands. researchgate.netnih.gov These can then react with alkynes to form complexes with bridging vinyliminium ligands. mdpi.comnih.govacs.org The reactivity of these complexes with various nucleophiles, like cyanides, has also been explored. mdpi.comunibo.it

Catalyst Precursor : Cyclopentadienyliron dicarbonyl dimer has been used as a precursor for iron catalysts in the chemical vapor deposition (CVD) synthesis of multi-walled carbon nanotubes (MWCNTs). aip.org

| Reaction Type | Reagent(s) | Product(s) | Reference(s) |

| Reductive Cleavage | Sodium amalgam (Na) | Na[CpFe(CO)₂] (NaFp) | wikipedia.org |

| Halogen Cleavage | Halogens (e.g., I₂) | CpFe(CO)₂I | sciencemadness.org |

| Alkylation of Anion | NaFp + CH₃I | CpFe(CO)₂CH₃ + NaI | wikipedia.org |

| Aminocarbyne Formation | Via CO removal and reaction with isocyanides | [Fe₂Cp₂(CO)₃{CN(R)(R')}]⁺ | researchgate.netnih.gov |

| Vinyliminium Formation | Aminocarbyne complex + alkyne | [Fe₂Cp₂(CO)(μ-CO){μ-vinyliminium}]⁺ | mdpi.comnih.govacs.org |

Structure

2D Structure

3D Structure of Parent

属性

分子式 |

C10H10Fe |

|---|---|

分子量 |

186.03 g/mol |

IUPAC 名称 |

cyclopenta-1,3-diene;iron(2+) |

InChI |

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

InChI 键 |

KTWOOEGAPBSYNW-UHFFFAOYSA-N |

规范 SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2] |

相关CAS编号 |

51937-67-8 |

产品来源 |

United States |

Synthetic Methodologies for Iron Cyclopentadienyl Complexes

Classic Synthetic Routes

The initial discoveries in the 1950s laid the groundwork for two primary methods of synthesizing the ferrocene (B1249389) sandwich structure: the direct reaction of cyclopentadiene (B3395910) with iron sources and the use of iron carbonyls.

The most common and straightforward methods for synthesizing ferrocene involve the reaction of an iron salt with cyclopentadiene, typically after deprotonation to form the cyclopentadienyl (B1206354) anion (C₅H₅⁻). utahtech.edu The iron precursor is usually an iron(II) salt, such as iron(II) chloride (FeCl₂), though iron(III) chloride (FeCl₃) can also be used, in which case it is reduced in situ. wikipedia.org

The reaction is generally performed under an inert atmosphere to prevent oxidation of the reagents and products. nih.gov A base is required to deprotonate the acidic cyclopentadiene (C₅H₆). A variety of bases and solvent systems have been successfully employed, leading to the formation of ferrocene. electronicsandbooks.com For instance, strong bases like potassium hydroxide (B78521) (KOH) are effective in solvents like 1,2-dimethoxyethane (B42094) (DME) or dimethyl sulfoxide (B87167) (DMSO). utahtech.eduelectronicsandbooks.com Amines, such as diethylamine, can also serve as the base. wikipedia.org The general reaction using sodium cyclopentadienide (B1229720) is:

2 NaC₅H₅ + FeCl₂ → Fe(C₅H₅)₂ + 2 NaCl wikipedia.org

Another approach involves reacting iron(II) chloride tetrahydrate directly with cyclopentadiene in the presence of potassium hydroxide. utahtech.edu

FeCl₂·4H₂O + 2 C₅H₆ + 2 KOH → Fe(C₅H₅)₂ + 2 KCl + 6 H₂O wikipedia.org

The choice of solvent and base can influence the reaction conditions and yield. The table below summarizes various reported methods.

| Iron Precursor | Base | Solvent | Key Observations |

| Iron(II) chloride (FeCl₂) | Potassium Hydroxide (KOH) | 1,2-dimethoxyethane (DME) / Dimethyl sulfoxide (DMSO) | A widely used laboratory method involving the in-situ formation of the cyclopentadienyl anion. utahtech.eduelectronicsandbooks.com |

| Iron(II) chloride (FeCl₂) | Sodium Cyclopentadienide (NaC₅H₅) | Tetrahydrofuran (THF) | A classic route using a pre-formed cyclopentadienyl salt. thermoscientific.fr |

| Iron(III) chloride (FeCl₃) | Cyclopentadienylmagnesium bromide (C₅H₅MgBr) | Not specified | One of the earliest reported syntheses of ferrocene. wikipedia.org |

| Iron(II) chloride (FeCl₂) | Diethylamine ((CH₃CH₂)₂NH) | Diethylamine | Demonstrates that even milder amine bases can be used for the deprotonation. wikipedia.org |

| Iron(II) chloride | Sodium methylate (NaOCH₃) | Methanol / Acetonitrile | An effective method that can be completed in a short time frame. thermoscientific.fr |

An alternative classic route utilizes iron carbonyls, most notably iron pentacarbonyl, Fe(CO)₅. The direct reaction of iron pentacarbonyl with dicyclopentadiene (B1670491) at high temperatures leads to the formation of the dimeric species, cyclopentadienyliron dicarbonyl dimer, [Fe(η⁵-C₅H₅)(CO)₂]₂. scribd.comresearchgate.net This dimer is an important "half-sandwich" complex in its own right and can serve as a precursor to ferrocene. researchgate.net

The synthesis proceeds by the thermal "cracking" of dicyclopentadiene to monomeric cyclopentadiene, which then reacts with Fe(CO)₅. scribd.com The dimer exists as a mixture of cis and trans isomers in solution, with bridging and terminal carbonyl ligands that can exchange. scribd.com This dimer can be converted to ferrocene upon further heating or reaction with cyclopentadiene. researchgate.net The use of metal carbonyls is a primary method for preparing cyclopentadienyl metal carbonyl complexes. acs.org

Advanced Synthetic Strategies

Beyond the initial synthesis of the ferrocene scaffold, a vast area of research is dedicated to the functionalization of the cyclopentadienyl ligands. This demonstrates the aromatic character of the Cp rings, which undergo electrophilic substitution reactions more readily than benzene (B151609). magritek.comcdnsciencepub.com

The electron-rich nature of the ferrocene rings makes them highly susceptible to electrophilic substitution. magritek.com

Acylation: The Friedel-Crafts acylation is one of the most common and well-studied reactions of ferrocene. vernier.com It is typically performed using acetic anhydride (B1165640) with phosphoric acid as a catalyst, which is a milder condition compared to the Lewis acids like AlCl₃ used for benzene. thermoscientific.frthermofisher.com This reaction yields acetylferrocene (B1663952) as the major product, with some diacetylferrocene also forming. thermofisher.com The deactivating nature of the acyl group makes the second substitution less favorable. thermoscientific.fr Using stronger conditions, such as acetyl chloride and aluminum chloride, can also produce mono- and diacetylferrocene. utahtech.edu

Alkylation: Friedel-Crafts alkylation of ferrocene can be achieved using various alkylating agents in the presence of a Lewis acid catalyst like AlCl₃ or HfCl₄. researchgate.netmetu.edu.tr For example, reaction with cycloalkenes such as cyclohexene (B86901) produces cyclohexylferrocene and dicyclohexylferrocene isomers. metu.edu.tr

Sulfonation: Ferrocene can be sulfonated, for instance by reacting it with chlorosulfonic acid. This can lead to the formation of 1,1'-bis(sulfonyl) derivatives, which are versatile intermediates for further functionalization. nih.govmdpi.com

Metalation: Ferrocene is readily metalated, most commonly via lithiation. wikipedia.org Reaction with n-butyllithium (n-BuLi) in a non-coordinating solvent can produce 1,1'-dilithioferrocene. wikipedia.org The use of n-butyllithium in the presence of a chelating agent like pentamethyldiethylenetriamine (PMDTA) or using tert-butyllithium (B1211817) can favor the formation of monolithioferrocene. wikipedia.orgacs.org These lithiated species are powerful nucleophiles for synthesizing a wide range of substituted ferrocenes. wikipedia.org

Arylation: Modern cross-coupling techniques have enabled the direct arylation of ferrocene's C-H bonds. Palladium- and rhodium-catalyzed reactions have been developed to couple ferrocenes with aryl halides or arylboronic acids, providing efficient routes to planar chiral ferrocenes. nih.govsnnu.edu.cnchinesechemsoc.orglakeheadu.ca

A powerful strategy for the regioselective synthesis of 1,2-disubstituted ferrocenes is directed ortho-metalation (DoM). electronicsandbooks.commdpi.com In this approach, a functional group already present on a cyclopentadienyl ring directs the lithiation (using an organolithium reagent like n-BuLi or t-BuLi) to the adjacent (ortho) position. electronicsandbooks.com The directing group typically contains a heteroatom with a lone pair that can coordinate to the lithium ion, facilitating the deprotonation of the nearby C-H bond. electronicsandbooks.com

This method is crucial for the synthesis of planar chiral ferrocenes, where a pre-existing chiral directing group controls the stereochemistry of the incoming electrophile. electronicsandbooks.commdpi.com A wide variety of directing groups have been successfully employed, including:

Amines (e.g., (R)-N,N-dimethyl-1-ferrocenylethylamine, known as "Ugi's amine") electronicsandbooks.comnih.gov

Alcohols electronicsandbooks.comrsc.org

Sulfonamides acs.orgcnr.itnih.gov

Oxazolines mdpi.com

For example, the free hydroxy-functional group has been established as an effective ortho-directing group, allowing for the diastereoselective metalation of ferrocenyl alcohols. electronicsandbooks.comrsc.org Similarly, chiral sulfonamide groups can direct lithiation with high diastereoselectivity, providing a route to various 1,2-disubstituted planar chiral ferrocenes after quenching the lithiated intermediate with an electrophile. acs.orgcnr.it This strategy offers a more controlled and predictable way to build complex, functionalized ferrocene derivatives compared to standard electrophilic substitution. electronicsandbooks.com

Functionalization of Cyclopentadienyl Ligands

Ligand Exchange Reactions

Ligand exchange is a fundamental and historically significant reaction for modifying ferrocene and its derivatives. scirp.org In a typical reaction, one of the cyclopentadienyl (Cp) rings of ferrocene is exchanged for an aromatic ring in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). scirp.org The resulting cationic (η⁶-arene)(η⁵-cyclopentadienyl)iron(II) complex is often isolated as a stable hexafluorophosphate (B91526) (PF₆⁻) salt. scirp.org The mechanism involves the abstraction of a Cp ring from ferrocene by the Lewis acid, generating an iron-containing fragment that is then coordinated by the new aromatic ligand. scirp.org

The efficiency of this reaction is influenced by substituents on the benzene ring. For instance, reactions involving alkanoyl- and alkoxybenzenes tend to produce low yields because the oxygen atoms of the substituents coordinate with the aluminum chloride catalyst, impeding its primary role in the ligand exchange. scirp.org A comparison between o- and p-dimethoxybenzene showed the ortho-isomer to be less reactive, which is attributed to a greater deviation of the π-electrons from the benzene ring's plane. scirp.org

To overcome long reaction times and improve yields, modern protocols often employ microwave-assisted synthesis. This technique drastically reduces reaction times from several hours to just a few minutes and can lead to higher product yields. researchgate.netsci-hub.se A common solvent for these microwave-assisted reactions is 1,2,4-trichlorobenzene, which is an effective microwave absorber and does not form a stable complex itself. sci-hub.se The addition of aluminum powder is also crucial to prevent the oxidation of the iron center and the formation of ferricinium ions. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Ligand Exchange Reactions This table illustrates the significant reduction in reaction time and general improvement in yields when using microwave (MW) heating compared to conventional (Conv.) methods for the synthesis of [(η⁶-arene)(η⁵-Cp)Fe]⁺[PF₆]⁻.

| Arene Ligand | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Toluene | Conv. | 4 hours | 75 | sci-hub.se |

| Toluene | MW | 3 minutes | 94 | sci-hub.se |

| Mesitylene | Conv. | 5 hours | 81 | sci-hub.se |

| Mesitylene | MW | 3 minutes | 98 | sci-hub.se |

| Naphthalene | Conv. | 4 hours | 60 | sci-hub.se |

| Naphthalene | MW | 3.5 minutes | 88 | sci-hub.se |

| Anisole | MW | 3 minutes | 45 | researchgate.net |

Metal-Mediated and Catalytic Synthetic Pathways

Suzuki-Miyaura Coupling in Ferrocene Chemistry

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. libretexts.org In organoiron chemistry, it has become an indispensable tool for the functionalization of ferrocene and its derivatives. The reaction typically involves the coupling of a ferrocenylboronic acid or ester with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com

This methodology enables the modular synthesis of a wide range of substituted ferrocenes that would be difficult to access through other means. Key applications include:

Synthesis of Ferrocenyl-Heterocycles: Ferrocenylboronic acid can be coupled with halogenated heterocycles, such as dibromopyridazinones, to create novel organometallic compounds with potential biological activity. mdpi.com

Preparation of Advanced Ligands: The Suzuki-Miyaura reaction is used to synthesize sophisticated ferrocenyl phosphine (B1218219) ligands. acs.orgrsc.org These ligands, which combine the unique steric and electronic properties of the ferrocene backbone with the coordination chemistry of phosphines, are highly effective in various catalytic applications, including the Suzuki-Miyaura coupling of challenging substrates like deactivated aryl chlorides. acs.orgrsc.org

The development of highly active and air-stable ferrocenyl triarylphosphine ligands has been a significant advancement, allowing these coupling reactions to proceed under mild conditions with low catalyst loadings. acs.orgrsc.org Chiral P,O-ferrocene ligands have also been successfully applied in the synthesis of sterically hindered biaryls, achieving very high turnover numbers (TONs). acs.org

Table 3: Examples of Suzuki-Miyaura Coupling in Ferrocene Chemistry This table highlights the versatility of the Suzuki-Miyaura coupling for synthesizing various ferrocene derivatives.

| Ferrocene Reagent | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Ferrocenylboronic acid | 4,5-Dibromo-2-methylpyridazin-3(2H)-one | Pd(PPh₃)₄ / Na₂CO₃ | Ferrocenyl-pyridazinone | mdpi.com |

| Ferrocenylboronic acid | Aryl chlorides | Pd(OAc)₂ / Ferrocenyl phosphine ligand | Aryl-substituted ferrocenes | acs.org |

| Bromoferrocene | Arylboronic acids | Pd(dba)₂ / P,O-ferrocene ligand | Sterically hindered biaryls | acs.org |

| (Iodocyclopentadienyl)iron complex | Arylboronic acids | PdCl₂(dppf) | Aryl-functionalized Cp-iron complex | acs.org |

[2+2+1]-Cycloaddition Reactions

The [2+2+1]-cycloaddition reaction is a convergent method for constructing five-membered rings from three smaller components. In organoiron chemistry, this reaction is primarily used to synthesize (η⁴-cyclopentadienone)iron complexes. wiley-vch.de The process involves the reaction of two molecules of an alkyne with an iron carbonyl source, typically pentacarbonyliron (Fe(CO)₅). wiley-vch.de

The established mechanism proceeds through several steps:

Ligand Exchange: Two carbon monoxide (CO) ligands on the iron center are replaced by two alkyne molecules.

Oxidative Cyclization: The two coordinated alkynes couple to form an intermediate ferracyclopentadiene complex.

CO Insertion: A molecule of carbon monoxide inserts into one of the iron-carbon bonds of the metallacycle.

Reductive Elimination: The final step is a reductive elimination that releases the stable tricarbonyl(η⁴-cyclopentadienone)iron complex. wiley-vch.de

A key feature of this reaction is that it is stoichiometric with respect to iron, as the resulting cyclopentadienone complex is very stable and does not readily release the free organic ligand under the reaction conditions. wiley-vch.de These cyclopentadienone products can, however, serve as precursors themselves. For example, the products of related [4+1]-cycloadditions can be deprotonated to form cyclopentadienyl anions, which can then be complexed with an iron salt to yield substituted ferrocenes. nih.gov

Atom Transfer Radical Polymerization (ATRP) in Organoiron Systems

Atom Transfer Radical Polymerization (ATRP) is a versatile and robust method of controlled radical polymerization that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. wikipedia.org The process relies on a reversible deactivation mechanism, where a transition metal complex in a lower oxidation state (the activator) activates a dormant polymer chain (typically an alkyl halide) to generate a radical, while the metal is oxidized. This radical propagates before being deactivated by the metal complex in the higher oxidation state (the deactivator). wikipedia.orgencyclopedia.pub

While copper complexes are the most common catalysts for ATRP, iron-based systems have gained significant attention as a more environmentally benign, less toxic, and cost-effective alternative. mdpi.com In iron-catalyzed ATRP, an L/Fe(II) complex (where L is a ligand) serves as the activator, and the L/Fe(III)-X species is the deactivator. mdpi.com

Iron-catalyzed ATRP has been successfully used for the controlled polymerization of various monomers, including methacrylates and styrene (B11656). mdpi.com However, the polymerization of acrylates remains more challenging. mdpi.com To improve efficiency and reduce the required catalyst concentration, several advanced ATRP techniques have been adapted for organoiron systems, including:

ARGET (Activators Regenerated by Electron Transfer) ATRP: Uses a reducing agent to continuously regenerate the active Fe(II) species from the Fe(III) deactivator.

ICAR (Initiators for Continuous Activator Regeneration) ATRP: Employs a conventional radical initiator (like AIBN) to reduce the Fe(III) complex. mdpi.com

SARA (Supplemental Activator and Reducing Agent) ATRP: Uses a zerovalent metal as a supplemental activator and reducing agent. mdpi.com

These methods enable the synthesis of well-defined polymers using only parts-per-million levels of the iron catalyst. mdpi.com

Table 4: Key Components of an Iron-Catalyzed ATRP System This table outlines the fundamental components required for conducting an atom transfer radical polymerization using an iron-based catalyst.

| Component | Role | Common Examples | Reference |

|---|---|---|---|

| Monomer | The building block of the polymer. | Styrene, Methyl methacrylate (B99206) (MMA) | mdpi.com |

| Initiator | A molecule with a transferable halogen atom (e.g., C-Br or C-Cl). | Ethyl α-bromoisobutyrate, Benzyl bromide | wikipedia.org |

| Catalyst (Activator) | Fe(II) complex that activates the dormant chain. | FeCl₂ | mdpi.com |

| Ligand | Solubilizes the metal salt and tunes its redox potential. | Triphenylphosphine (B44618) (PPh₃), Nitrogen-based ligands (e.g., TREN) | encyclopedia.pub, mdpi.com |

| Deactivator | Fe(III) complex that reversibly deactivates the propagating radical. | L/Fe(III)Cl₃ | mdpi.com |

| Solvent | Dissolves all components of the reaction. | Toluene, Anisole, Diphenyl ether | mdpi.com |

Microwave-Assisted Synthetic Protocols

The application of microwave irradiation has revolutionized many areas of chemical synthesis, and the preparation of organoiron complexes is no exception. Microwave-assisted protocols offer significant advantages over conventional heating methods, most notably a dramatic reduction in reaction times and often an increase in product yields. mdpi.com

This technology has been particularly impactful for the synthesis of (η⁶-arene)(η⁵-cyclopentadienyl)iron(II) complexes via ligand exchange from ferrocene. sci-hub.semdpi.com Reactions that traditionally required several hours of refluxing can be completed in a matter of minutes in a standard domestic microwave oven. researchgate.netsci-hub.se The key to this success often lies in using a simple apparatus cooled with solid carbon dioxide (which is transparent to microwaves) and a high-boiling, microwave-absorbing solvent such as 1,2,4-trichlorobenzene. sci-hub.se

The benefits of microwave-assisted synthesis include:

Speed: Reaction times are reduced from hours to minutes. mdpi.com

Efficiency: Yields are often higher than those obtained with conventional heating. sci-hub.se

Scope: The method is suitable for synthesizing a wide range of arene sandwich complexes, including those with sterically hindered substituents and those containing arylamine and triphenylphosphine ligands. researchgate.netsci-hub.seacs.org

The rapid and efficient nature of microwave synthesis allows for high-throughput screening of different substrates and reaction conditions, accelerating the discovery of new materials and catalysts. sci-hub.se

Table 5: Comparison of Conventional vs. Microwave Synthesis of [(η⁶-arene)(η⁵-Cp)Fe]⁺ This table provides a direct comparison of reaction times and yields for the synthesis of various iron-cyclopentadienyl complexes, demonstrating the advantages of microwave irradiation.

| Arene | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Hexamethylbenzene | Conventional | 4 h | 85 | sci-hub.se |

| Hexamethylbenzene | Microwave | 3 min | 95 | sci-hub.se |

| Fluorene | Conventional | 4 h | 50 | sci-hub.se |

| Fluorene | Microwave | 3 min | 81 | sci-hub.se |

| tert-Butylbenzene | Conventional | 4 h | 60 | mdpi.com |

| tert-Butylbenzene | Microwave | 3.5 min | 95 | mdpi.com |

Reactivity and Reaction Mechanisms of Iron Cyclopentadienyl Complexes

Fundamental Electronic and Steric Influences on Reactivity

The reactivity of iron-cyclopentadienyl complexes is fundamentally governed by the electronic communication between the iron center and the Cp ligands, as well as the steric environment created by these ligands. Ferrocene's high stability is attributed to its 18-electron configuration, where the six d-electrons of Fe(II) and the six π-electrons from each of the two cyclopentadienide (B1229720) rings result in a filled set of bonding molecular orbitals. cdnsciencepub.comnih.gov This configuration renders the complex stable to high temperatures and inert to many common reagents. cdnsciencepub.comcdnsciencepub.com

Electronic Effects: The electron density at the iron center and on the Cp rings can be finely tuned by introducing substituents onto the cyclopentadienyl (B1206354) ligands. islandscholar.ca

Electron-donating groups (e.g., alkyl groups like in pentamethylcyclopentadienyl, Cp*) increase the electron density on the iron atom. This enhanced electron density makes the metal center more easily oxidized and increases its ability to engage in π-backbonding with other ligands. islandscholar.ca Consequently, complexes with electron-donating groups exhibit lower redox potentials. cdnsciencepub.com

Electron-withdrawing groups (e.g., acetyl, carboxyl groups) have the opposite effect. They decrease the electron density at the metal center, making the complex more resistant to oxidation (higher redox potential) and enhancing the electrophilicity of the Cp rings. cdnsciencepub.com

These electronic perturbations have a profound impact on both metal-centered and ligand-based reactivity. For instance, the rate of electrophilic substitution on the Cp rings is significantly influenced by the electronic nature of existing substituents. nih.gov Similarly, the Lewis acidity and basicity of the iron center, which dictates its interaction with other molecules, are directly controlled by the electronic properties of the Cp ligands. uwindsor.ca

Steric Influences: The steric bulk of substituents on the cyclopentadienyl ligands plays a critical role in controlling reactivity and selectivity. islandscholar.ca The pentamethylcyclopentadienyl (Cp*) ligand, for example, is sterically more demanding than the parent Cp ligand. islandscholar.ca This increased steric hindrance can prevent the approach of bulky reagents to the metal center or the Cp rings, thereby influencing reaction pathways and product distributions. nih.gov In catalysis, modifying the steric profile of the Cp ligand can be a powerful tool to control the regio-, diastereo-, and chemoselectivity of reactions. islandscholar.ca For example, subtle variations in the size and arrangement of substituents on the Cp ring can create specific pockets around the metal center, guiding the approach of substrates and leading to highly selective transformations. islandscholar.cawikipedia.org

**3.2. Ligand-Based Reactivity

The cyclopentadienyl rings in ferrocene (B1249389) and its derivatives are not merely "spectator" ligands; they possess a distinct aromatic character that allows them to participate in a variety of chemical transformations. armchemfront.com This reactivity is a cornerstone of ferrocene chemistry, enabling the synthesis of a vast array of functionalized derivatives.

Due to the electron-rich nature and aromatic character of the cyclopentadienyl rings, ferrocene readily undergoes electrophilic aromatic substitution. cdnsciencepub.com In fact, ferrocene is significantly more reactive towards electrophiles than benzene (B151609), with reaction rates reported to be several orders of magnitude higher. nih.gov This high reactivity stems from the ability of the iron center to stabilize the cationic intermediate (the Wheland intermediate) formed during the substitution process. cdnsciencepub.com

One of the most common examples of this reactivity is the Friedel-Crafts acylation. Ferrocene reacts with acetic anhydride (B1165640) in the presence of a phosphoric acid catalyst to yield acetylferrocene (B1663952). cdnsciencepub.com Under different conditions, a second acylation can occur on the other ring to form 1,1'-diacetylferrocene. cdnsciencepub.com

Other examples of electrophilic aromatic substitution on ferrocene include:

Formylation: The Vilsmeier-Haack reaction using formylanilide and phosphorus oxychloride produces ferrocenecarboxaldehyde. cdnsciencepub.com

Metallation: Ferrocene can be monolithiated with butyllithium (B86547) or dilithiated to 1,1'-dilithioferrocene, which are versatile nucleophilic intermediates for further functionalization.

Mannich reaction: Ferrocene reacts under Mannich conditions to yield N,N-dimethylaminomethylferrocene. cdnsciencepub.com

The high reactivity of the ferrocene nucleus allows for substitutions with even weak electrophiles. cdnsciencepub.com The choice of catalyst and reaction conditions can be used to control the degree of substitution, leading to either monosubstituted or 1,1'-disubstituted products. cdnsciencepub.com

While the electron-rich cyclopentadienyl rings of neutral ferrocene are resistant to attack by nucleophiles, the reactivity is reversed upon oxidation of the iron center. The one-electron oxidation of ferrocene produces the stable ferrocenium (B1229745) cation, [Fe(C₅H₅)₂]⁺. In this cationic complex, the cyclopentadienyl rings become electron-deficient and susceptible to nucleophilic addition.

Research has shown that ferrocenium salts react with various phosphorus-based nucleophiles. The reaction of a ferrocenium salt with tertiary phosphines (PR₃) bearing electron-donating groups results in the nucleophilic addition of the phosphine (B1218219) to one of the Cp rings. This reaction leads to the formation of ferrocenylphosphonium salts. The mechanism involves the initial attack of the nucleophile on the Cp ring, followed by a subsequent redox process where another molecule of the starting ferrocenium salt acts as an oxidant for an intermediate, regenerating one equivalent of neutral ferrocene in the process. Consequently, only half of the initial ferrocenium can be converted to the addition product.

This reactivity highlights how the redox state of the central iron atom can completely alter the chemical behavior of the coordinated cyclopentadienyl ligands, switching their character from nucleophilic (in ferrocene) to electrophilic (in the ferrocenium cation).

Metal-Centered Reactivity

Reactions centered at the iron atom are fundamental to the chemistry of iron-cyclopentadienyl complexes. These processes, which directly involve the d-orbitals of the metal, include changes in oxidation state (redox chemistry) and the transfer of species like hydrides to or from the metal center.

One of the most defining characteristics of ferrocene is its clean and reversible one-electron oxidation. Ferrocene can be oxidized to the 17-electron ferrocenium cation, [Fe(C₅H₅)₂]⁺. This process is electrochemically reversible and occurs at a well-defined potential. cdnsciencepub.com

Fe(C₅H₅)₂ ⇌ [Fe(C₅H₅)₂]⁺ + e⁻

The stability and predictability of this redox couple have led to the ferrocene/ferrocenium system being adopted as an internal standard for calibrating redox potentials in non-aqueous electrochemistry. cdnsciencepub.com The standard potential of the Fc⁺/Fc couple is approximately 0.64 V versus the standard hydrogen electrode. cdnsciencepub.com

The precise redox potential can be modulated by adding substituents to the cyclopentadienyl rings, a key example of the electronic effects discussed previously. cdnsciencepub.com

Electron-releasing groups (e.g., methyl) make the complex easier to oxidize, shifting the redox potential to more negative (cathodic) values. cdnsciencepub.com

Electron-withdrawing groups (e.g., carboxylic acid) make the complex more difficult to oxidize, shifting the potential in the positive (anodic) direction. cdnsciencepub.com

This tunability allows for the design of ferrocene derivatives with specific electrochemical properties for applications such as redox mediators and sensors. The study of electron transfer mechanisms in ferrocene derivatives is extensive, with techniques like cyclic voltammetry being used to investigate the kinetics and thermodynamics of the process. While the ferrocene redox process itself is typically a simple, reversible, outer-sphere electron transfer, the mechanisms can become more complex in derivatives with redox-active substituents.

| Compound | Substituent (R) | Effect on Electron Density | Relative Redox Potential (E½ vs. Fc/Fc⁺) |

|---|---|---|---|

| Decamethylferrocene | -CH₃ (ten times) | Strongly Donating | More Negative |

| Ferrocene | -H | Reference | 0 V |

| Acetylferrocene | -COCH₃ | Withdrawing | More Positive |

| Ferrocenecarboxylic acid | -COOH | Withdrawing | More Positive |

Iron-cyclopentadienyl complexes can participate in hydride transfer reactions, where a hydride ion (H⁻) is transferred from the metal complex to a substrate. This reactivity is particularly important in the context of catalytic reduction and hydrogenation processes.

Iron(II) hydride complexes of the "piano-stool" type, such as [Cp*(P-P)FeH] (where P-P is a diphosphine ligand), have been studied as hydride donors for the reduction of various organic substrates. The mechanism of hydride transfer can proceed through different pathways. For some substrates, a direct, single-step transfer of the hydride ion occurs. In other cases, the reaction may proceed via a two-step process involving an initial electron transfer (ET) from the iron complex to the substrate, followed by the transfer of a hydrogen atom (H•).

Related cyclopentadienone iron complexes are also highly effective pre-catalysts for transfer hydrogenation reactions, for example, in the reduction of aldehydes and ketones. In these systems, a hydrogen donor like isopropanol (B130326) is used to generate an iron-hydride intermediate in situ. This iron-hydride species then transfers a hydride to the carbonyl substrate, reducing it to an alcohol and regenerating the iron catalyst. Mechanistic studies, including intramolecular trapping experiments, suggest that these reactions can proceed through a concerted transfer of a proton from a coordinated alcohol ligand and a hydride from the iron center to the substrate. The efficiency and mechanism of these hydride transfer reactions are influenced by the electronic and steric properties of the ligands attached to the iron center.

Protonation Phenomena

The protonation of iron-cyclopentadienyl complexes is a fundamental reaction that can occur at several sites, including the metal center, the cyclopentadienyl (Cp) ligand, or other coordinated ligands. The outcome of protonation is highly dependent on the specific complex, the nature of the acid, and the reaction conditions.

Protonation can occur directly at the iron center to form a metal hydride. These hydride species are often key intermediates in catalytic cycles, such as hydrogenation and transfer hydrogenation reactions. For example, the reduction of aldehydes by the cyclopentadienone iron hydride complex, [2,5-(SiMe3)2-3,4-(CH2)4(η⁵-C₄COH)]Fe(CO)₂H, is proposed to proceed through a concerted transfer of a proton from the hydroxyl group and a hydride from the iron center to the aldehyde substrate. acs.org

Alternatively, the cyclopentadienyl ligand itself can be the site of protonation. This is particularly observed with the pentamethylcyclopentadienyl (Cp*) ligand, which can undergo ligand-centered protonation either by direct transfer from an acid or through the tautomerization of a metal hydride intermediate. nih.gov This process results in the formation of complexes containing an η⁴-pentamethylcyclopentadiene (CpH) ligand. nih.gov The five methyl groups on the Cp ligand play a significant role in stabilizing the protonated form, allowing for clean and reversible protonation/deprotonation events. nih.gov

In cyclopentadienone iron tricarbonyl complexes, the versatile catalytic activity is attributed to the non-innocent nature of the cyclopentadienone ligand, which can be triggered by processes like protonation. researchgate.net The protonation of intermediate alkyl-iron complexes, formed from the reaction of nucleophiles with activated α,β-unsaturated carbonyl compounds, is another key step in C-C bond formation. wiley-vch.de

Advanced Mechanistic Studies

Iron-cyclopentadienyl complexes are effective catalysts for C-H activation, a process that allows for the direct functionalization of otherwise inert C-H bonds. These reactions can proceed through several distinct mechanistic pathways, influenced by the catalyst structure, substrate, and reaction conditions.

One common pathway involves a deprotonative activation mode . For instance, dicarbonyl cyclopentadienyliron(II) complexes can catalyze the functionalization of propargylic and allylic C-H bonds. acs.orgnih.gov The proposed catalytic cycle begins with the coordination of the alkyne or alkene to the iron center, which increases the acidity of the α-C-H bond. This facilitates deprotonation to form an allenyliron or allyliron intermediate, which then reacts with an electrophile. nih.gov Deuterium-labeling experiments have indicated that the deprotonation of the propargylic C–H bond is the rate-determining step in this process. nih.gov

Chelation-assisted C-H activation is another powerful strategy. In these systems, a directing group on the substrate coordinates to the iron center, positioning a specific C-H bond for activation. Mechanistic studies have identified several pathways, including:

σ-Bond Metathesis (SBM) or Deprotonative Metalation (DBM) : This involves the direct cleavage of the C-H bond by the metal center. acs.orgnih.gov

Ligand-to-Ligand Hydrogen Transfer (LLHT) : This pathway involves the transfer of a hydrogen atom from the substrate to a ligand on the iron complex. acs.orgnih.govresearchgate.net

Oxidative Addition : The C-H bond adds across the metal center, increasing the oxidation state of the iron. mdpi.com

The specific pathway is often dictated by the iron precursor and additives. For example, using iron(II)/(III) precatalysts with an external oxidant can favor a single electron transfer oxidative pathway. acs.orgnih.gov In some cases, radical pathways have also been implicated, where an inner-sphere radical process leads to C-H functionalization. researchgate.netnih.gov

Intramolecular C-H insertion can also be achieved using preformed (η⁵-Cyclopentadienyl)dicarbonyliron carbene complexes. This stoichiometric approach proceeds via a concerted C-H insertion through a chair-like cyclic transition state to selectively form cyclopentane (B165970) ring systems. mdpi.com

Table 1: Mechanistic Pathways in Iron-Catalyzed C-H Activation

| Pathway | Description | Key Features |

| Deprotonative Activation | The iron complex enhances the acidity of a C-H bond, facilitating its removal by a base. | Often involves π-complexation of an unsaturated substrate; rate-determining deprotonation. nih.gov |

| Ligand-to-Ligand Hydrogen Transfer (LLHT) | A hydrogen atom is transferred from the substrate's C-H bond to a ligand on the iron catalyst. | Chelation-assistance is common; observed with high-spin iron(II) intermediates. researchgate.net |

| σ-Bond Metathesis / Deprotonative Metalation | Direct interaction between the iron center and the C-H bond leads to its cleavage. | A common pathway in chelation-directed functionalization. nih.gov |

| Radical Pathway | The reaction proceeds through radical intermediates. | Can involve inner-sphere radical processes; may be triggered by specific oxidants. researchgate.netnih.gov |

| Concerted C-H Insertion | An iron-carbene intermediate directly inserts into a C-H bond. | Typically involves a cyclic transition state; high selectivity in intramolecular reactions. mdpi.com |

Rearrangement reactions are a notable feature in the chemistry of iron-cyclopentadienyl complexes, particularly involving the migration of coordinated ligands. A key example is the σ/π-rearrangement of aryl ligands.

In a study involving tri(tert-butyl)cyclopentadienyliron fragments, the mononuclear mesityl complex [Cp‴FeC₆H₂Me₃] was observed to undergo rearrangement. researchgate.net This complex adds via the mesityl ipso-carbon atom to the dimeric bromide precursor [Cp‴Fe(μ-Br)]₂ to form a dinuclear complex, [Cp‴Fe(μ,η⁵:η¹-C₆H₂Me₃)Fe(Br)Cp‴]. researchgate.net This transformation represents a formal intramolecular rearrangement where the aryl group shifts its coordination mode from a σ-bond to a more complex bridging π-coordination. researchgate.net The significant deviation of the iron fragment from a symmetrical position above the six-membered ring in the product suggests a contribution from a cyclohexadienylylidene resonance structure. researchgate.net

Iron-cyclopentadienyl and related iron complexes are highly effective catalysts for carbene transfer reactions, most notably the cyclopropanation of olefins. The central feature of these reactions is the formation of a reactive iron-carbene intermediate.

The catalytic cycle is generally initiated by the reaction of an iron precursor with a diazo compound, which serves as the carbene source. This leads to the expulsion of dinitrogen and the formation of a key iron-carbene species. oup.comnih.govnih.gov This intermediate is electrophilic and readily transfers the carbene moiety to an alkene. nih.gov

Two primary mechanisms have been proposed for the carbene transfer step:

Concerted Mechanism : The carbene is transferred to the alkene in a single step through a three-membered transition state. This pathway is generally associated with high stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. acs.org This mechanism is strongly supported for reactions catalyzed by certain iron-porphyrin systems. acs.org

Stepwise Radical Mechanism : This pathway involves the formation of a radical intermediate. It can lead to a loss of stereospecificity, resulting in mixtures of cis and trans isomers. springernature.com Recent studies have shown that five-coordinate iron(III) complexes of porphyrins can act as potent metalloradical catalysts, proceeding via a stepwise radical mechanism for olefin cyclopropanation. springernature.com

The nature of the iron catalyst and its ligand environment is crucial in determining the operative mechanism. For example, FeCl₂ can catalyze the cyclopropanation of unactivated alkenes with non-stabilized carbenes generated from α-benzoyloxy bromides. The proposed mechanism involves the formation of an electrophilic iron-carbene that is stabilized by the catalyst, enabling control over its reactivity and selectivity. nih.gov

Achieving high levels of regioselectivity and stereoselectivity is a central goal in catalysis. With iron-cyclopentadienyl complexes, selectivity is primarily controlled by the steric and electronic properties of the ligands attached to the iron center.

Regioselectivity in C-H activation is often achieved through the use of directing groups, which pre-organize the substrate by coordinating to the iron center and placing a specific C-H bond in proximity for activation. nih.gov This strategy allows for the selective functionalization of one C-H bond over other, similar bonds within the same molecule.

Stereoselectivity is imparted by creating a chiral environment around the metal's active site. This is most effectively accomplished by using chiral cyclopentadienyl (Cpx) ligands. The development of C_p_ ligands that possess inherent chirality—either through ring-fused stereogenic centers, axial chirality, or planar chirality—has been pivotal for asymmetric catalysis. snnu.edu.cnnih.gov

Although often associated with Group 9 metals, these principles are directly applicable to iron catalysis. snnu.edu.cn For example, chiral (cyclopentadienone)iron complexes have been synthesized and used in the asymmetric hydrogenation of ketones. nih.gov Studies with these catalysts, which feature a stereogenic plane, have shown that the stereoselectivity is primarily dictated by this planar chirality. Epimers of the catalyst with opposite planar configurations were found to produce the product alcohol with opposite and equally strong stereochemical preferences. nih.gov

In cyclopropanation reactions, the selectivity is influenced by the transition state geometry. For trans-selective cyclopropanations catalyzed by iron porphyrins, the selectivity is rationalized by transition state models where steric repulsion between the larger substituent on the olefin and the porphyrin ligand is minimized. oup.com The ability of the catalyst to stabilize a single conformation of the reactive iron-carbene intermediate is key to achieving high stereocontrol. nih.gov The systematic modification of Cp ligand properties provides a powerful tool for tuning the reactivity and selectivity of these catalytic systems. sonar.ch

Table 2: Chiral Cyclopentadienyl Ligand Archetypes for Stereocontrol

| Ligand Type | Description | Example Application |

| Ring-Fused | The stereogenic center is part of a ring fused to the cyclopentadienyl core. | Asymmetric C-H functionalization. snnu.edu.cn |

| Axially Chiral | Chirality arises from restricted rotation around a bond, such as in BINOL-derived Cp ligands. | A broad range of enantioselective transformations. snnu.edu.cnresearchgate.net |

| Planar Chiral | The cyclopentadienyl ring itself is a plane of chirality due to its substitution pattern. | Asymmetric hydrogenation of ketones with (cyclopentadienone)iron complexes. nih.gov |

Catalytic Applications of Iron Cyclopentadienyl Compounds

Homogeneous Catalysis

In homogeneous catalysis, where the catalyst and reactants exist in the same phase, iron-cyclopentadienyl complexes have demonstrated remarkable efficacy. mdpi.comencyclopedia.pub These catalysts, ranging from simple ferrocene (B1249389) derivatives to more complex "piano-stool" and sandwich compounds, are active in numerous reactions, including reductions, polymerizations, and carbon-carbon bond formations. mdpi.commdpi.comsigmaaldrich.com

Iron-cyclopentadienyl complexes are effective catalysts for both hydrogenation (using H₂) and transfer hydrogenation (using a hydrogen donor like 2-propanol). researchgate.netacs.org (Cyclopentadienone)iron complexes, in particular, have been extensively studied as robust and accessible pre-catalysts for these reactions. researchgate.netresearchgate.net The catalytic activity is attributed to the non-innocent character of the cyclopentadienone ligand, which can switch to a hydroxycyclopentadienyl form, facilitating the heterolytic cleavage and transfer of H₂. researchgate.netresearchgate.net

A notable example is the Knölker complex, an organoiron compound featuring a hydroxycyclopentadienyl ligand bound to an Fe(CO)₂H center, which is an efficient catalyst for the chemoselective hydrogenation of ketones. rsc.orgwikipedia.org This complex can be generated in situ from a stable (cyclopentadienone)iron tricarbonyl precursor. wikipedia.org Research has shown that the substitution on the cyclopentadienone ring influences catalytic activity, with electron-rich ligands generally leading to faster reactions in both transfer hydrogenation of ketones and transfer dehydrogenation of alcohols. acs.org

Piano-stool iron(II) complexes bearing bidentate cyclopentadienyl-functionalized N-heterocyclic carbene (Cp-NHC) ligands have also shown good activity in the catalytic transfer hydrogenation of ketones using 2-propanol as the hydrogen source. acs.orgunl.pt Similarly, cyclopentadienone iron complexes have been successfully applied to the transfer hydrogenation of C=N bonds in imines, using isopropanol (B130326) as the hydrogen source, without the need for a co-catalyst. unimi.it This has led to the development of one-pot protocols for the reductive amination of aldehydes and ketones. unimi.it

Table 1: Examples of Iron-Cyclopentadienyl Catalysts in Hydrogenation Reactions

| Catalyst Type | Reaction | Substrate | Key Findings | Reference(s) |

| (Hydroxycyclopentadienyl)iron complex (Knölker-type) | Hydrogenation | Ketones | Efficient and chemoselective reduction. rsc.org | rsc.org |

| (Cpx-NHC)Fe(CO)I complexes | Transfer Hydrogenation | Ketones | Good catalytic activity using 2-propanol as H-source. acs.orgunl.pt | acs.orgunl.pt |

| (Cyclopentadienone)iron tricarbonyl complex | Transfer Hydrogenation | Imines | Highly active for C=N bond reduction with isopropanol. unimi.it | unimi.it |

| Diaminocyclopentadienone iron tricarbonyl complex | Transfer Hydrogenation | Aldehydes, α,β-unsaturated ketones | Demonstrates high chemoselectivity in reductions. researchgate.net | researchgate.net |

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is another area where iron-cyclopentadienyl catalysts have excelled. These reactions are crucial for producing organosilicon compounds. Piano-stool iron(II) complexes containing cyclopentadienyl-functionalized N-heterocyclic carbene (Cp-NHC) ligands are efficient catalysts for the hydrosilylation of aldehydes and ketones. acs.orgunl.ptresearchgate.net For instance, the 16-electron half-sandwich compound (Cp*-NHC)FeCl has demonstrated high efficiency in the hydrosilylation of aldehydes. acs.orgunl.pt

The catalytic process can often be accelerated by visible light irradiation and can be performed under solvent-free conditions, offering a greener alternative to traditional methods. researchgate.net Research has also explored zwitterionic (cyclopentadienyl)iron(II) complexes of N-heterocyclic carbenes, which show good efficiency and excellent chemoselectivity in the hydrosilylation of various aldehydes and are also active for ketones and imines. acs.org

Table 2: Performance of Cyclopentadienyl-NHC Iron Catalysts in Hydrosilylation

| Catalyst | Substrate | Conditions | Key Outcome | Reference(s) |

| (Cp*-NHC)FeCl | Aldehydes | 1 mol% catalyst, (EtO)₂MeSiH, 80 °C | Efficient hydrosilylation. | unl.pt |

| Cyclopentadienyl-NHC piano-stool iron complexes | Aldehydes, Ketones | Solvent-free, visible light irradiation | Significant rate acceleration. | researchgate.net |

| {FeCp(CO)₂(1R)} | Aldehydes, Ketones, Imines | N/A | Good efficiency and excellent chemoselectivity. | acs.org |

The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis, and iron-cyclopentadienyl complexes have emerged as valuable catalysts for these transformations. encyclopedia.pubsigmaaldrich.com They provide a cost-effective and less toxic alternative to noble metal catalysts traditionally used in these reactions. mdpi.comresearchgate.net

Iron-catalyzed cross-coupling reactions have become a vibrant area of research, with iron complexes demonstrating the ability to emulate the reactivity of noble metals. researchgate.net Ferrocene-derived unsymmetrical ligands are utilized in catalysts for various cross-coupling reactions. sigmaaldrich.com Palladium/copper-catalyzed cross-coupling reactions have been successfully employed to synthesize σ-alkynyl iron complexes of the type Cp(CO)₂Fe–C≡C–R by reacting cyclopentadienyliron dicarbonyl iodide with terminal ethynylpyridines. rsc.orgrsc.org Depending on the specific palladium catalyst and reaction conditions, yields of the desired products can range from 67% to 96%. rsc.orgrsc.org

Iron-cyclopentadienyl complexes are effective catalysts for polymerization, particularly for atom transfer radical polymerization (ATRP). unl.ptresearchgate.net The first use of NHCs in homogeneous iron catalysis involved [(NHC)₂FeX₂] complexes for the ATRP of styrene (B11656) and methyl methacrylate (B99206). unl.pt Since then, various iron-based catalysts, including those with cyclopentadienyl (B1206354) ligands, have been developed for polymerization reactions. mdpi.comunl.pt

For example, pentamethylcyclopentadienyliron(II) complexes, such as [CpFe(CO)(Lphos)Br], have been shown to catalyze the living radical polymerization of methyl methacrylate (MMA) with better control and narrower molecular weight distributions compared to their cyclopentadienyl (Cp) analogues. acs.org The higher catalytic activity of the Cp complexes also allows for the controlled polymerization of other monomers like methyl acrylate. acs.org Ferrocenium-based catalysts have also been known for a considerable time and are used in both radical and cationic polymerization processes, including the photopolymerization of epoxides. mdpi.com

Table 3: Iron-Cyclopentadienyl Catalysts in Polymerization

| Catalyst System | Polymerization Type | Monomer | Key Features | Reference(s) |

| [Cp*Fe(CO)(Lphos)Br] / H−(MMA)₂−Br | Living Radical Polymerization | Methyl methacrylate (MMA), Methyl acrylate | Well-controlled polymerization, narrow molecular weight distributions (Mw/Mn ~ 1.2). acs.org | acs.org |

| [Fe(Cp)(Ar)]⁺PF₆⁻ | Cationic Photopolymerization | Diglycidyl ether of bisphenol-A epoxy (DGEBA) | Achieved conversions up to 80%. mdpi.com | mdpi.com |

| [CpFe(CO)₂]₂ / organohalogen | Radical Polymerization | Vinyl chloride | Effective initiator/regulator at 50-70°C. researchgate.net | researchgate.net |

Hydrocarboxylation involves the addition of a hydrogen atom and a carboxyl group across a double or triple bond. While the field is heavily dominated by other metals, iron-based catalysis for such transformations is an area of growing interest. mdpi.comresearchgate.netencyclopedia.pub Although specific examples focusing solely on iron-cyclopentadienyl compounds for hydrocarboxylation are less common in the provided literature, the general capability of iron complexes in these reactions suggests potential applications for cyclopentadienyl derivatives. mdpi.comencyclopedia.pub For instance, Cp₂TiCl₂ has been used to catalyze the regioselective hydrocarboxylation of alkenes with CO₂, but this is a titanium-based, not an iron-based, catalyst. acs.org The broader literature on iron-catalyzed reactions includes hydrocarboxylation, indicating a promising direction for future research with iron-cyclopentadienyl systems. mdpi.comresearchgate.net

Oxidation Reactions

Iron-cyclopentadienyl compounds have emerged as effective catalysts for a variety of oxidation reactions, offering a more sustainable and cost-effective alternative to precious metal catalysts. These reactions primarily include the oxidation of alcohols to aldehydes and ketones, as well as Wacker-type oxidations of olefins.

(Cyclopentadienone)iron complexes, in particular, have demonstrated utility in the oxidation of alcohols. unimi.it These reactions often proceed via a hydrogen-transfer mechanism where an acceptor molecule, such as acetone, is used. rsc.org The catalytic cycle involves the iron complex facilitating the removal of hydrogen from the alcohol, leading to the formation of the corresponding carbonyl compound. unimi.itrsc.org Both primary and secondary alcohols can be oxidized using these systems. tuhh.demdpi.com For instance, a biomimetic aerobic oxidation of various primary and secondary alcohols has been reported, employing an iron(II) catalyst in conjunction with electron-transfer mediators to yield the corresponding aldehydes and ketones in good to excellent yields. tuhh.demdpi.com The efficiency of these catalysts can be influenced by the substituents on the cyclopentadienone ligand. acs.org

A notable application is the iron-catalyzed Wacker-type oxidation of olefins to ketones. d-nb.infonih.govresearchgate.net This transformation is achieved at room temperature using air as the oxidant. d-nb.infonih.gov The catalytic system often involves an iron(III) precursor, such as tris(dibenzoylmethanato)iron(III) [Fe(dbm)3] or a combination of iron(II) chloride and a ligand like neocuproine, with an additive such as phenylsilane. d-nb.infonih.gov These reactions exhibit high regioselectivity, converting terminal olefins to methyl ketones. d-nb.infonih.govresearchgate.netnih.gov A range of terminal styrene derivatives and aliphatic olefins have been successfully oxidized using this methodology. d-nb.infonih.gov Labeling studies have indicated that the oxygen atom incorporated into the ketone product originates from the ambient atmosphere. d-nb.infonih.gov

Table 1: Iron-Catalyzed Wacker-Type Oxidation of Olefins This table is interactive. You can sort and filter the data.

| Substrate | Catalyst System | Product | Yield (%) | Ref. |

|---|---|---|---|---|

| 2-Vinylnaphthalene | Fe(dbm)₃ / PhSiH₃ | 2-Acetylnaphthalene | 79 | d-nb.info |

| 1-Vinylnaphthalene | FeCl₂ / Neocuproine / PhSiH₃ | 1-Acetylnaphthalene | 97 | nih.gov |

| Styrene | FeCl₂ / Neocuproine / PhSiH₃ | Acetophenone | 95 | nih.gov |

| 4-Chlorostyrene | Fe(dbm)₃ / PhSiH₃ | 4-Chloroacetophenone | 92 | nih.gov |

| 4-Methoxystyrene | FeCl₂ / Neocuproine / PhSiH₃ | 4-Methoxyacetophenone | 93 | nih.gov |

| 1-Octene | Fe(dbm)₃ / PhSiH₃ | 2-Octanone | 62 | d-nb.infonih.gov |

| Iminostilbene | Fe(ba)₃ / PhSiH₃ | Ketone derivative | 70 | d-nb.info |

Asymmetric Catalysis

The development of chiral iron-cyclopentadienyl complexes has opened avenues for asymmetric catalysis, providing enantiomerically enriched products from prochiral substrates. rsc.org These earth-abundant metal catalysts are attractive for their low cost and reduced toxicity compared to their noble metal counterparts. rsc.org The primary focus in this area has been on asymmetric hydrogenation and transfer hydrogenation reactions. researchgate.netchimia.ch

Two main strategies have been pursued to achieve enantioselectivity with (cyclopentadienone)iron complexes (CICs). The first involves a dual catalytic system combining an achiral iron complex with a chiral catalyst, such as a chiral phosphoric acid. unimi.itchimia.ch This approach has shown success in achieving high levels of enantioselectivity. unimi.it The second, more direct strategy, involves the use of inherently chiral iron complexes. unimi.itresearchgate.net

The design of effective chiral iron-cyclopentadienyl catalysts is crucial for achieving high enantioselectivity. A significant approach involves the incorporation of chiral ligands that can effectively transfer stereochemical information to the substrate during the catalytic cycle.

One successful strategy has been the synthesis of CICs derived from axially chiral backbones like (R)-1,1'-bi-2-naphthol (BINOL). unimi.itresearchgate.netresearchgate.net In 2015, a library of such complexes was synthesized, where the substituents at the 3,3'-positions of the BINOL framework were varied. unimi.itresearchgate.net These complexes are typically prepared by the cyclization of a chiral diyne precursor in the presence of an iron carbonyl source, such as iron pentacarbonyl. rsc.org A key advantage of this modular synthesis is the ability to fine-tune the steric and electronic properties of the catalyst by modifying the BINOL backbone. researchgate.net

Chiral iron-cyclopentadienyl catalysts have been primarily evaluated in the asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) of ketones and imines. researchgate.netchimia.ch The active catalytic species is believed to be a (hydroxycyclopentadienyl)iron hydride, which is generated in situ from the stable (cyclopentadienone)iron tricarbonyl precatalyst. researchgate.net

Catalysts derived from (R)-BINOL have shown moderate to good enantioselectivity in the asymmetric hydrogenation of various ketones. researchgate.net For instance, a complex with methoxy (B1213986) substituents at the 3,3'-positions of the binaphthyl moiety achieved up to 77% enantiomeric excess (ee) in the hydrogenation of certain cyclic ketones, which at the time was the highest reported for a chiral CIC. researchgate.net The enantioselectivity was observed to be dependent on the steric hindrance around the ketone functionality. researchgate.net

While the direct use of chiral CICs for highly enantioselective transformations remains a developing area, the results obtained demonstrate the potential of these iron-based systems. unimi.it The enantiomeric excesses achieved, while not always reaching the levels of noble metal catalysts, represent significant progress in the field of sustainable asymmetric catalysis. researchgate.netchimia.ch

Table 2: Enantioselective Hydrogenation of Ketones with Chiral Iron-Cyclopentadienyl Catalysts This table is interactive. You can sort and filter the data.

| Substrate | Chiral Catalyst Type | Product | Enantiomeric Excess (ee, %) | Ref. |

|---|---|---|---|---|

| Acetophenone | (R)-BINOL-derived CIC | 1-Phenylethanol | Moderate | researchgate.net |

| Cyclic Ketone (S73a) | (R)-BINOL-derived CIC (Fe-L114) | Cyclic Alcohol | 59 | researchgate.net |

| Cyclic Ketone (S73b) | (R)-BINOL-derived CIC (Fe-L114) | Cyclic Alcohol | 77 | researchgate.net |

| Cyclic Ketone (S73c) | (R)-BINOL-derived CIC (Fe-L114) | Cyclic Alcohol | 13 | researchgate.net |

| Acetophenone | MONOPHOS-modified CIC | 1-Phenylethanol | up to 32 | rsc.org |

Ligand design is a cornerstone of developing effective asymmetric catalysts. In the context of iron-cyclopentadienyl systems, chiral phosphines have been a major focus. These ligands can either be incorporated into the cyclopentadienyl backbone or act as ancillary ligands that replace a carbonyl group. unimi.itrsc.org

The Josiphos family of ligands, which are chiral diphosphines based on a ferrocene backbone, represent a highly successful class of ligands in asymmetric catalysis. wikipedia.org Their tunability, achieved by altering substituents on the phosphorus atoms, allows for the optimization of both steric and electronic properties to suit specific reactions. chemrxiv.orgnih.gov The synthesis of Josiphos-type ligands often starts from the chiral building block (R)-[1-(dimethylamino)ethyl]ferrocene, also known as Ugi's amine. chemrxiv.orgnih.gov This precursor allows for the introduction of various phosphine (B1218219) groups through a two-step process involving directed lithiation and substitution. nih.gov While extensively used with other transition metals like rhodium and iridium, the principles of their design are relevant to the development of iron-based catalysts. wikipedia.orgacs.org

Other chiral phosphine ligands, such as MONOPHOS, have been used to create chiral-at-iron centers by substituting a CO ligand in an achiral (cyclopentadienone)iron complex. rsc.org This approach has yielded catalysts capable of inducing moderate enantioselectivity in ketone reductions. rsc.org The development of new ligand architectures, including those derived from readily available chiral sources like BINOL, continues to be a key strategy for advancing the field of iron-catalyzed asymmetric transformations. unimi.itresearchgate.net

Photochemical and Photocatalytic Processes

Iron-cyclopentadienyl complexes exhibit rich photochemistry that can be harnessed for catalytic applications. Irradiation with light, typically UV, can induce ligand dissociation or homolysis of metal-metal bonds, generating highly reactive, coordinatively unsaturated intermediates that can participate in catalytic cycles. wikipedia.orgwhiterose.ac.uk

A significant application of this photochemistry is in C-H bond activation. wikipedia.org For example, photolysis of certain cyclopentadienyl iron complexes can generate a 16-electron intermediate species. wikipedia.org This reactive species can then react with hydrocarbons through oxidative addition to the C-H bond, forming hydridoalkyl complexes. wikipedia.org This fundamental transformation opens pathways for various C-H functionalization reactions.

One practical example is the photochemical C-H borylation of arenes. acs.org An iron-pincer complex, prepared via UV irradiation of iron pentacarbonyl and a pincer ligand, has been shown to catalyze the dehydrogenative borylation of styrene. acs.org The photochemical conditions are crucial for generating the active catalytic species by facilitating the loss of a CO ligand and enabling the oxidative addition of an aryl C-H bond to the iron center. acs.org Bimetallic Fe-Cu and Fe-Zn complexes have also been used for the photochemical C-H borylation of arenes at room temperature under UV light. acs.org

Furthermore, the photolysis of dimeric iron-cyclopentadienyl carbonyl complexes, such as [CpFe(CO)₂]₂, can lead to the formation of metal-centered radicals. These radicals can initiate radical chain reactions, for instance, by abstracting a halogen atom from an alkyl halide to generate a carbon-centered radical, which can then undergo further transformations. mdpi.com While cobaltocene (B1669278) has been shown to release cyclopentadienyl radicals upon photoexcitation, leading to catalytic cyclotrimerization reactions, similar reactivity considerations are important for iron-based analogues in photocatalytic systems. mdpi.com

Emerging Catalytic Methodologies

Research into the catalytic applications of iron-cyclopentadienyl compounds continues to expand into new and innovative areas, driven by the demand for sustainable chemical synthesis. One of the most prominent emerging methodologies is the "borrowing hydrogen" or "hydrogen autotransfer" concept. acs.orgresearchgate.netnih.gov

This strategy allows alcohols to be used as alkylating agents, with water being the only byproduct. acs.orgnih.gov The catalytic cycle, mediated by an iron-cyclopentadienyl complex, typically involves three key steps: (1) the oxidation of an alcohol to an aldehyde or ketone, with the hydrogen being temporarily stored on the iron catalyst as a hydride; (2) condensation of the intermediate carbonyl compound with a nucleophile (e.g., an amine or a carbon nucleophile); and (3) reduction of the resulting imine or α,β-unsaturated compound by the iron hydride to afford the final product and regenerate the catalyst. acs.orgnih.gov

This methodology has been successfully applied to the C-N bond formation between alcohols and amines (N-alkylation). acs.orgresearchgate.net Both the Knölker-type catalyst and tetraphenylcyclopentadienone (B147504) iron complexes have been shown to be effective precatalysts for these reactions. acs.org The scope includes the reaction of various anilines with both saturated and unsaturated alcohols. acs.org

The borrowing hydrogen strategy has also been extended to C-C bond formation, such as the α-alkylation of ketones with primary alcohols. researchgate.netmdpi.com Simple and inexpensive iron catalyst systems have been developed for this dehydrogenative coupling, tolerating a range of functional groups on both the alcohol and ketone coupling partners. mdpi.com Mechanistic studies support the operation of a hydrogen-borrowing process. mdpi.com Dual catalytic systems, combining an iron-catalyzed borrowing hydrogen cycle with another catalytic process, such as organocatalysis, are also being explored to access more complex chiral molecules from simple starting materials like allylic alcohols. nih.gov These emerging methodologies highlight the increasing versatility of iron-cyclopentadienyl complexes in modern organic synthesis. researchgate.net

Frustrated Lewis Pair Concepts in Iron Catalysis

The concept of Frustrated Lewis Pairs (FLPs) has emerged as a significant strategy in catalysis, enabling the activation of small molecules by main-group compounds. nih.gov This principle is founded on the idea that combining Lewis acids and bases that are sterically hindered from forming a classic adduct leaves their acidity and basicity available to interact with a third molecule. nih.gov While initially focused on metal-free systems, the FLP concept has been extended to include transition metals, where the metal center can act as either the Lewis acid or base. acs.orgresearchgate.netdokumen.pub

In the context of iron catalysis, the application of FLP principles has led to innovative approaches for hydrogenation and other reductive transformations. researchgate.netresearchgate.net (Cyclopentadienone)iron complexes, in particular, have been viewed through the lens of "transition metal frustrated Lewis pairs". unimi.it In these systems, the iron center functions as the Lewis acidic site, while the cyclopentadienone ligand acts as the Lewis basic site. unimi.it This inherent bifunctionality allows for the heterolytic cleavage of H2, a key step in hydrogenation reactions. researchgate.netunimi.it

The design of new (cyclopentadienone)iron complexes has been guided by this FLP concept. For instance, the introduction of an amino group to the cyclopentadienone ligand resulted in a cationic (aminocyclopentadienyl)iron complex that demonstrated enhanced activity in reductive amination reactions at room temperature. unimi.it This heightened reactivity is attributed to the modified electronic properties of the FLP system.